2-Amino-6-(methylsulfanyl)pyrimidin-4(3h)-one
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Overview
Description
2-Amino-6-(methylsulfanyl)pyrimidin-4(3H)-one is a heterocyclic compound with the molecular formula C5H7N3OS It is a derivative of pyrimidine, a six-membered ring structure containing nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-(methylsulfanyl)pyrimidin-4(3H)-one typically involves the reaction of 2-chloro-6-(methylsulfanyl)pyrimidine with ammonia or an amine source. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction can be represented as follows:
2-Chloro-6-(methylsulfanyl)pyrimidine+Ammonia→this compound
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-(methylsulfanyl)pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Alkylated or acylated pyrimidines.
Scientific Research Applications
2-Amino-6-(methylsulfanyl)pyrimidin-4(3H)-one has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biology: The compound is studied for its interactions with biological macromolecules and its potential as a bioactive agent.
Materials Science: It is explored for its use in the development of novel materials with specific properties, such as conductivity or catalytic activity.
Industry: The compound is used in the synthesis of various industrial chemicals and intermediates.
Mechanism of Action
The mechanism of action of 2-Amino-6-(methylsulfanyl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets. The amino and methylsulfanyl groups play a crucial role in its binding affinity and activity. The compound can interact with enzymes, receptors, or nucleic acids, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-methyl-4-pyrimidinol
- 4-Amino-1-benzyl-2(1H)-pyrimidinone
- 2-(Methylsulfanyl)-6-propyl-4(3H)-pyrimidinone
Uniqueness
2-Amino-6-(methylsulfanyl)pyrimidin-4(3H)-one is unique due to the presence of both amino and methylsulfanyl groups on the pyrimidine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and form a wide range of derivatives further enhances its utility in research and industry.
Properties
CAS No. |
6307-40-0 |
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Molecular Formula |
C5H7N3OS |
Molecular Weight |
157.20 g/mol |
IUPAC Name |
2-amino-4-methylsulfanyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C5H7N3OS/c1-10-4-2-3(9)7-5(6)8-4/h2H,1H3,(H3,6,7,8,9) |
InChI Key |
YRUSLGRCVKHFAP-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC(=O)NC(=N1)N |
Origin of Product |
United States |
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